2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
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Overview
Description
2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide: is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized products.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in biochemical studies to investigate the interactions of brominated pyridine derivatives with biological macromolecules such as proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drug candidates targeting specific biological pathways .
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and structural properties .
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 2-bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide
- 2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
- 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one hydrobromide
Comparison:
- Structural Differences: The position of the methoxy or methyl group on the pyridine ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence and position of substituents on the pyridine ring can influence the reactivity of the bromine atom and the overall compound.
- Applications: While all these compounds are used in organic synthesis and pharmaceutical research, their specific applications may vary based on their unique structural features .
Properties
CAS No. |
1803587-81-6 |
---|---|
Molecular Formula |
C8H9Br2NO2 |
Molecular Weight |
311 |
Purity |
95 |
Origin of Product |
United States |
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